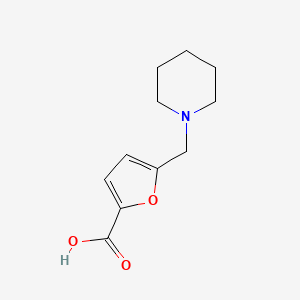
1-(3-Nitropyrazol-1-yl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Nitropyrazol-1-yl)propan-2-one is a chemical compound . It has a molecular formula of C6H7N3O3 and a molecular weight of 169.13800 .
Molecular Structure Analysis
The molecular structure of 1-(3-Nitropyrazol-1-yl)propan-2-one consists of a nitropyrazole ring attached to a propan-2-one moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(3-Nitropyrazol-1-yl)propan-2-one include a molecular formula of C6H7N3O3, a molecular weight of 169.13800, a PSA of 80.71000, and a LogP of 0.90350 .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Interaction
- Acyclic Nitroazole Nucleosides : 1-(3-Nitropyrazol-1-yl)propan-2-one is used in the synthesis of acyclic nucleosides of 4-nitropyrazole. These nucleosides are incorporated into oligonucleotides, which exhibit moderately decreased stabilities in duplexes with natural bases. This suggests a potential use in genetic research and molecular biology (Walczak, Wamberg, & Pedersen, 2004).
Chemistry of Energetic Materials
- Energetic Pyrazole Synthesis : It's involved in the synthesis of energetic pyrazoles, like the construction of a nitropyrazole with both furazan and trinitromethyl moieties. Such compounds have promising explosive properties (Dalinger, Suponitsky, Pivkina, & Sheremetev, 2016).
Crystallography and Solubility Studies
- Solubility and Crystallization : The solubility of nitropyrazoles, including derivatives of 1-(3-Nitropyrazol-1-yl)propan-2-one, has been studied in various solvents. These studies are crucial for understanding the crystallization and spheroidization of nitropyrazoles, important in chemical manufacturing processes (Liu & Guo, 2021; Liu et al., 2021).
Eigenschaften
IUPAC Name |
1-(3-nitropyrazol-1-yl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-5(10)4-8-3-2-6(7-8)9(11)12/h2-3H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBGYLUDUASCIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=CC(=N1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351085 |
Source


|
| Record name | 1-(3-nitropyrazol-1-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitro-1H-pyrazol-1-YL)acetone | |
CAS RN |
131394-08-6 |
Source


|
| Record name | 1-(3-nitropyrazol-1-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester](/img/structure/B1361254.png)
![2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine](/img/structure/B1361256.png)

![2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1361263.png)


![(E)-4-[4-[acetyl(methyl)amino]anilino]-4-oxobut-2-enoic acid](/img/structure/B1361276.png)


![1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1361288.png)

![4-{[2-(Anilinocarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1361290.png)

